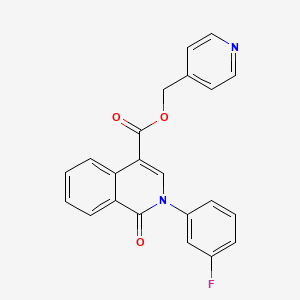![molecular formula C10H11Cl2NO2S B2934469 Ethyl 2-{[(2,6-dichloropyridin-4-yl)methyl]sulfanyl}acetate CAS No. 286436-12-2](/img/structure/B2934469.png)
Ethyl 2-{[(2,6-dichloropyridin-4-yl)methyl]sulfanyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-{[(2,6-dichloropyridin-4-yl)methyl]sulfanyl}acetate is a chemical compound with the molecular formula C10H11Cl2NO2S and a molecular weight of 280.16. This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms and a sulfanyl group attached to an ethyl acetate moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of Ethyl 2-{[(2,6-dichloropyridin-4-yl)methyl]sulfanyl}acetate typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloropyridine and ethyl bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 2,6-dichloropyridine is reacted with ethyl bromoacetate to form an intermediate, which is then treated with a thiol reagent to introduce the sulfanyl group, resulting in the formation of this compound.
Analyse Chemischer Reaktionen
Ethyl 2-{[(2,6-dichloropyridin-4-yl)methyl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the ester group.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-{[(2,6-dichloropyridin-4-yl)methyl]sulfanyl}acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of Ethyl 2-{[(2,6-dichloropyridin-4-yl)methyl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the chlorine atoms on the pyridine ring may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-{[(2,6-dichloropyridin-4-yl)methyl]sulfanyl}acetate can be compared with similar compounds such as:
Ethyl 2-(2,6-dichloropyridin-4-yl)-2,2-difluoroacetate: This compound has a similar pyridine ring but with difluoro substitution instead of a sulfanyl group.
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: This compound contains a pyrimidine ring and is used for its antifibrotic properties.
Coumarin derivatives: These compounds have a benzopyran ring and are known for their diverse biological activities, including anticoagulant and anticancer properties.
This compound is unique due to its specific combination of a dichloropyridine ring and a sulfanyl group, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
ethyl 2-[(2,6-dichloropyridin-4-yl)methylsulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2S/c1-2-15-10(14)6-16-5-7-3-8(11)13-9(12)4-7/h3-4H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWWMXMQLZVQPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCC1=CC(=NC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-cyano-3-{3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-N-[(oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2934389.png)

![2-methoxy-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2934393.png)
![N-[2-(benzylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2934395.png)
![1-(azepan-1-yl)-2-(3-{[(2-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethan-1-one](/img/structure/B2934396.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B2934397.png)
![4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2934398.png)
![3-(1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2934400.png)

![5-(2-phenylmethoxyacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2934404.png)


